molecular formula C13H8O4 B191090 1,3-dihydroxy-9H-xanthen-9-one CAS No. 3875-68-1

1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B191090
CAS No.: 3875-68-1
M. Wt: 228.2 g/mol
InChI Key: GTHOERCJZSJGHB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential anti-diabetic properties . Additionally, this compound interacts with proteins involved in oxidative stress response, such as Nrf2, enhancing the cellular antioxidant capacity . These interactions highlight the compound’s potential in modulating metabolic pathways and protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of Nrf2, this compound enhances the expression of antioxidant genes, thereby reducing oxidative damage in cells . Furthermore, the compound affects cellular metabolism by inhibiting enzymes like α-glucosidase, which can alter glucose metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. The compound’s hydroxy groups allow it to form hydrogen bonds with active sites of enzymes, leading to inhibition or activation . For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound can activate Nrf2 by disrupting its interaction with Keap1, leading to increased transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, suggesting potential benefits for chronic oxidative stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been found to enhance antioxidant defenses and improve metabolic parameters without significant adverse effects . High doses may lead to toxicity, manifesting as oxidative damage and impaired cellular function . These findings underscore the importance of dosage optimization for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and carbohydrate metabolism. It interacts with enzymes like α-glucosidase and Nrf2, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in managing metabolic disorders and oxidative stress-related conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its hydrophilic and lipophilic properties, allowing it to traverse cellular membranes and accumulate in specific compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium triflate has been explored to improve the synthesis from substituted phenols and 2-hydroxybenzoic acids . These methods are scaled up to meet industrial demands while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, which have distinct biological and chemical properties .

Scientific Research Applications

1,3-Dihydroxy-9H-xanthen-9-one has numerous applications in scientific research:

Properties

IUPAC Name

1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOERCJZSJGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192030
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3875-68-1
Record name 1,3-Dihydroxy-xanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Salicylic acid (1.25 g, 9.1 mmol), phloroglucinol (1.26 g, 10 mmol), ZnCl□(3.1 g, 22.8 mmol) and POCl□ (8 mL) were charged to a dry round-bottom flask, and the reaction mixture was stirred at 80° C. for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to ice water. When the reaction liquid was poured in ice water, ice was added portionwise to prevent overheating. The resulting precipitate was allowed to stand at 4° C. overnight, combined, washed with water and ether, and then dried under reduced pressure to give a reddish brown solid compound (1.94 g, 93%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?

A1: this compound (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []

Q2: How does this compound interact with other molecules?

A2: Research indicates that this compound can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the this compound scaffold, expanding its applications in materials science and medicinal chemistry.

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